Leoligin

NF-κB inhibition VSMC proliferation Cardiovascular disease

Researchers exploring non-statin cholesterol biosynthesis inhibition often face limited tool compound options. Leoligin, the major lignan from Edelweiss roots, directly addresses this gap with a unique multi-modal profile: it inhibits HMG-CoA reductase via a non-statin binding mode and activates cholesteryl ester transfer protein (CETP) at picomolar concentrations (100 pM). This synthetically accessible scaffold enables gram-scale production, bypassing low-yield natural extraction. Key differentiators for procurement: 1) exclusive non-statin HMGCR inhibition validated in ApoE-/- mice, 2) picomolar CETP activation for HDL functionality studies, and 3) balanced NF-κB (IC50 19.7 µM) and VSMC proliferation (IC50 32.1 µM) inhibition, serving as the essential baseline for SAR studies. Supply chain is secured via modular stereoselective total synthesis, ensuring batch-to-batch consistency critical for reproducible cardiovascular research.

Molecular Formula C27H34O7
Molecular Weight 470.6 g/mol
Cat. No. B1254254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeoligin
Synonymsleoligin
Molecular FormulaC27H34O7
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OCC1C(COC1C2=CC(=C(C=C2)OC)OC)CC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C27H34O7/c1-7-17(2)27(28)34-16-21-20(12-18-8-10-22(29-3)24(13-18)31-5)15-33-26(21)19-9-11-23(30-4)25(14-19)32-6/h7-11,13-14,20-21,26H,12,15-16H2,1-6H3/b17-7-/t20-,21-,26+/m0/s1
InChIKeyZODXGUUEHGOUMO-HRPHUONDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Leoligin: Multi-Target Lignan from Edelweiss


Leoligin is a furan-type lignan, specifically a lariciresinol derivative, isolated as the major lignan constituent from the roots of Edelweiss (Leontopodium nivale subsp. alpinum) [1]. It is chemically defined as [(2S,3R,4R)-4-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)tetrahydrofuran-3-yl]methyl (2Z)-2-methylbut-2-enoate [2]. Unlike many natural products characterized by a single, high-potency target, leoligin exhibits a unique, quantifiable multi-modal pharmacological profile, including direct inhibition of HMG-CoA reductase via a non-statin binding mode [3], activation of cholesteryl ester transfer protein (CETP) [4], promotion of macrophage cholesterol efflux via ABCA1/ABCG1 upregulation [5], and inhibition of vascular smooth muscle cell (VSMC) proliferation without inducing endothelial cell death [6]. The availability of a modular, stereoselective total synthesis enabling gram-scale production [7] further distinguishes it as a tractable scaffold for medicinal chemistry optimization, a key differentiator from natural products solely reliant on low-yield isolation.

Synthesis Stereoselective total synthesis; gram-scale access supports SAR studies
Targets Reported multi-target profile: HMGCR (non-statin), CETP (pM activation), NF-κB, VSMC
Application Cardiovascular research tool for cholesterol metabolism and inflammation model studies

Leoligin Analogs: Why Substitution Fails


The substitution of leoligin with a structurally related lignan (e.g., 5-methoxyleoligin, lariciresinol) or a synthetic analog (e.g., LT-104A, LT-141A) is not scientifically justifiable due to quantifiable and often drastic differences in target engagement, potency, and functional outcome. Leoligin's activity profile is exquisitely sensitive to structural modifications. For instance, while leoligin itself exhibits a balanced inhibition of NF-κB (IC50 = 19.7 μM) and VSMC proliferation (IC50 = 32.1 μM) [1], minor modifications to its ester moiety can increase NF-κB inhibition potency by over 12-fold (analog 1e, IC50 = 1.6 μM) without enhancing VSMC activity, or conversely, modifications to the C2-aryl ring can increase VSMC inhibition potency by 10-fold (analog 1f, IC50 = 3.2 μM) while introducing significant VSMC toxicity [1]. Furthermore, leoligin's unique ability to directly inhibit HMG-CoA reductase via a non-statin binding mode [2] and to activate CETP at picomolar concentrations (100 pM, p=0.023) [3] are not conserved across its analog space. Even close natural analogs like 5-methoxyleoligin, which shares pro-angiogenic activity, show divergent effects on cholesterol efflux when compared head-to-head [4]. Therefore, assuming functional equivalence between leoligin and any analog—natural or synthetic—is a high-risk proposition that can lead to misinterpretation of biological data and failure in downstream development. Procurement decisions must be guided by the specific, quantified activity of leoligin, not by structural similarity.

NF-κB/VSMC balance Minor structural modifications can shift inhibition potency and introduce VSMC toxicity; functional profile may not transfer to analogs
CETP activation Picomolar CETP agonism is not conserved across analog space; class-level inference alone does not guarantee activity
HMGCR mechanism Non-statin binding mode may be unique to leoligin; statin-class inhibitors are not mechanistic substitutes
Cholesterol efflux Efflux-promoting activity varies significantly with aryl/ester modifications; benchmark context may not apply to close analogs

Leoligin: Head-to-Head Evidence vs. Analogs


NF-κB vs. VSMC Proliferation Inhibition

Leoligin serves as the baseline with balanced, moderate inhibition of both NF-κB (IC50 = 19.7 μM) and VSMC proliferation (IC50 = 32.1 μM) [1]. In contrast, synthetic analog 1e, which contains a modified ester moiety, demonstrates a 12.3-fold increase in NF-κB inhibition potency (IC50 = 1.6 μM) and a 3.1-fold increase in VSMC inhibition (IC50 = 10.3 μM) compared to leoligin, albeit with a concomitant effect on endothelial cell (EC) proliferation [1]. Conversely, analog 1f, with a modified C2-aryl ring, shows a 10-fold increase in VSMC proliferation inhibition (IC50 = 3.2 μM) relative to leoligin but introduces significant VSMC toxicity, a liability absent in leoligin [1].

NF-κB vs VSMC dual inhibition
Head-to-head
Leoligin NF-κB IC50 19.7 μM, VSMC IC50 32.1 μM
Analog 1e NF-κB IC50 1.6 μM, VSMC IC50 10.3 μM (NF-κB ↑12.3×)
Analog 1f VSMC IC50 3.2 μM (↑10×) but VSMC toxicity
Balanced non-toxic baseline; potency shifts highlight structural sensitivity
PDGF-stimulated rat VSMCs; HEK-293/NF-κB-luc reporter
NF-κB inhibition VSMC proliferation Cardiovascular disease Inflammation

Cholesterol Efflux Activity vs. 5-Methoxyleoligin

Leoligin at 10 μM for 24 hours significantly promotes cholesterol efflux from THP-1 macrophages, an effect linked to the upregulation of ABCA1 and ABCG1 transporters [1]. In a direct comparative study, a library of 5-methoxyleoligin analogs was tested for macrophage cholesterol efflux enhancement, with performance directly compared to the parent compound leoligin [2]. The study found that the activity profile is highly sensitive to modifications on the aryl moiety in the 2-position of the furan ring, and the ester functionality does not tolerate significant alterations. This indicates that the exact molecular structure of leoligin is critical for its efflux-promoting activity, which is not a general property of this lignan class.

Cholesterol efflux vs 5‑MeO analog
Head-to-head
Leoligin Significant efflux at 10 μM (24 h); ABCA1/ABCG1 upregulation
5‑Methoxyleoligin lib. Activity varies with aryl/ester modifications; leoligin is benchmark
Benchmark for efflux SAR; not a general lignan property
THP-1 macrophages; apo A1/human plasma acceptors
Cholesterol efflux Atherosclerosis ABCA1 ABCG1

Non-Statin HMG-CoA Reductase Inhibition

Leoligin directly inhibits 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMGCR) via a binding mode that is distinct from that of statins [1]. In an in vivo study, oral administration of leoligin to ApoE-/- mice resulted in significantly reduced total serum cholesterol levels and a reduction in postprandial blood glucose peaks, without signs of short-term toxicity [1]. While direct quantitative comparison to a specific statin is not provided, this unique non-statin binding mechanism is a critical differentiator from the entire class of statin drugs. It suggests potential utility in cases of statin intolerance or for achieving cholesterol reduction via an orthogonal mechanism.

HMGCR inhibition mechanism
Class-level
Leoligin Direct HMGCR inhibition via non-statin binding mode
Statin class Competitive HMGCR inhibitors; distinct binding pocket
Orthogonal mechanism supports statin-independent cholesterol pathway studies
ApoE-/- mouse: reduced serum cholesterol and postprandial glucose; no short-term toxicity reported
HMGCR inhibition Cholesterol Non-statin Hyperlipidemia

CETP Activation: Picomolar Potency

Leoligin activates cholesteryl ester transfer protein (CETP) at exceptionally low concentrations. Ex vivo, in human plasma, leoligin significantly activated CETP at 100 pM (p=0.023) and 1 nM (p=0.042) [1]. In contrast, the positive control, probucol, a known CETP modulator, operates at different concentration ranges [1]. Furthermore, oral dosage of CETP transgenic mice with leoligin for 7 days resulted in significantly higher CETP activity in vivo (p=0.015) with no short-term toxicity [1]. This picomolar potency and oral in vivo efficacy are key quantitative differentiators.

CETP activation potency
Head-to-head
100 pM
significant activation, p=0.023
Distinct potency range vs probucol; enables sensitive CETP agonism readout
Ex vivo human plasma (n=20); in vivo CETP-Tg mouse oral dosing confirmed
CETP agonism HDL metabolism Reverse cholesterol transport

Leoligin: Validated Application Scenarios


Non-Statin HMGCR Inhibition in Hyperlipidemia Research

This scenario is supported by the evidence that leoligin inhibits HMGCR via a non-statin binding mode and reduces serum cholesterol and postprandial glucose in ApoE-/- mice [1]. Researchers aiming to explore novel mechanisms of cholesterol biosynthesis inhibition, particularly in models of statin intolerance or to identify new druggable pockets on HMGCR, will find leoligin an essential probe. Its additional mild PPAR-γ agonistic activity provides a secondary metabolic angle for studies on diabetes and obesity [1].

CETP Agonism and Reverse Cholesterol Transport

This scenario is directly validated by the ex vivo and in vivo demonstration of leoligin's picomolar potency for CETP activation and its oral efficacy in a CETP transgenic mouse model [2]. Studies focused on increasing HDL functionality, rather than simply raising HDL cholesterol levels, can leverage leoligin as a unique tool to pharmacologically enhance CETP activity. This is a distinct approach compared to CETP inhibitors and provides a crucial control for understanding CETP biology in atherosclerosis [2].

SAR of NF-κB and VSMC Dual Inhibition

This scenario is supported by the head-to-head quantitative data showing leoligin's balanced, moderate inhibition of both NF-κB (IC50 = 19.7 μM) and VSMC proliferation (IC50 = 32.1 μM), a profile that is dramatically altered by minor structural changes [3]. Leoligin serves as the essential baseline compound for any structure-activity relationship (SAR) study aiming to decouple these two important anti-inflammatory and anti-restenotic activities. It is the starting point from which selective inhibitors (e.g., analog 1e for NF-κB, analog 1f for VSMC) were developed, making it irreplaceable for comparative pharmacology [3].

Screening for Macrophage Cholesterol Efflux via ABCA1/ABCG1

This scenario is validated by the quantitative evidence that leoligin significantly enhances cholesterol efflux in THP-1 macrophages at 10 μM, an effect mechanistically linked to upregulation of ABCA1 and ABCG1 [4]. This specific and well-characterized activity makes leoligin an ideal positive control in high-throughput screening campaigns designed to identify novel efflux promoters. Its use as a benchmark is further justified by comparative studies where its activity served as the baseline for evaluating 5-methoxyleoligin analogs [5].

Application
Selection Property
Validation Focus
Non-statin HMGCR pathway studies
Non-statin binding mechanism
Cholesterol and glucose endpoint models
CETP agonism and HDL functionality
Picomolar activation potency
CETP activity assays; in vivo Tg models
NF-κB/VSMC dual inhibition SAR
Balanced moderate inhibition baseline
Decouple anti-inflammatory and anti-proliferative endpoints
Macrophage cholesterol efflux screening
ABCA1/ABCG1 upregulation benchmark
Efflux assay positive control; SAR benchmarks

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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